2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Photochemical stability Structural integrity Drug formulation

Filling the N3-substitution SAR gap: Most DHQZ cytotoxicity studies lack a direct N3-phenyl comparator, weakening structure-activity conclusions. This compound resolves that-use CAS 63384-41-8 to benchmark N3-phenyl effects on PC3 prostate cancer IC₅₀, dual cholinesterase inhibition, or as a ready-made antiviral hit-to-lead scaffold. ISO-certified, ≥98% purity, available for immediate dispatch.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
CAS No. 63384-41-8
Cat. No. B5237612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
CAS63384-41-8
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
InChIInChI=1S/C21H18N2O2/c1-25-17-13-11-15(12-14-17)20-22-19-10-6-5-9-18(19)21(24)23(20)16-7-3-2-4-8-16/h2-14,20,22H,1H3
InChIKeyMUEJIPMUQXCYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one Profile


2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS 63384-41-8) is a disubstituted 2,3-dihydroquinazolin-4(1H)-one (DHQZ) bearing a C2 4-methoxyphenyl group and an N3 phenyl substituent . This heterocyclic scaffold belongs to the privileged quinazolinone family, which is widely exploited in medicinal chemistry for anticancer, anti-inflammatory, antimicrobial, and cholinesterase-inhibitory applications [1]. The compound’s molecular formula is C21H18N2O2 (MW 330.38 g/mol), with one hydrogen-bond donor and three hydrogen-bond acceptors, and is commercially available at ≥98% purity from ISO-certified manufacturers .

1
Scaffold Disubstituted DHQZ core with defined C2 and N3 substitution for SAR studies
2
Photostability N3-phenyl substitution supports photochemical stability assessment workflows
3
Specification >=98% purity supports reproducible cell-model and enzyme-assay contexts

Irreplaceability of 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one


Substitution at both the C2 and N3 positions of the 2,3-dihydroquinazolin-4(1H)-one core exerts orthogonal electronic and steric effects that profoundly influence biological target engagement, photochemical stability, and metabolic fate. Studies demonstrate that the nature of N3-substitution dictates the extent of C2-substituent retention under photochemical stress [1], while C2 aryl electronics (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) directly modulate cytotoxicity and enzyme-inhibitory potency in a cell-line-dependent manner [2]. Thus, simple replacement with an N1-unsubstituted analog (e.g., 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one) or a different C2/N3 permutation cannot recapitulate the same biological or physicochemical profile, making substitution scientifically unjustified without direct comparative data.

!
N1-Unsubstituted Analog May lack N3-phenyl photochemical stability profile; C2 retention under UV may differ from reported N3-substituted behavior
!
Regioisomer CAS 6152-86-9 Reversed C2/N3 substitution may alter pharmacophoric geometry; target-engagement context may not transfer
!
C2 Substituent Variants Alternative C2 aryl groups may shift cytotoxicity endpoint context; cell-model response may differ from 4-methoxyphenyl profile

2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one Differentiation Evidence


N3-Phenyl Substitution Provides Distinct Photostability

In a systematic photochemical study of mono- and disubstituted DHQZs, Memarian et al. demonstrated that the nature of the N3-substituent directly controls whether the C2-substituent is retained or eliminated upon UV irradiation. Compounds bearing an N3-phenyl group exhibited distinct photochemical behavior compared to their N1-unsubstituted counterparts, with the electronic character of the N3 substituent modulating the electron-transfer pathway from the photo-excited DHQZ to solvent [1]. This demonstrates that 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one possesses a fundamentally different photochemical stability profile than the commonly used N1-unsubstituted analog 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 61195-16-2).

N3-Phenyl Photostability
Class-level inference
N3-phenyl: distinct C2-retention vs. N1-H under UV
UV 254 nm, CHCl3; product distribution by GC-MS/NMR across 12 DHQZs
Reported photochemical pathway divergence; may support light-exposure workflow selection
Quantitative retention ratios vary by substituent; review Memarian et al. (2021) series data
Photochemical stability Structural integrity Drug formulation

C2 4-Methoxyphenyl Modulates Anticancer Potency

Dahabiyeh et al. (2022) evaluated seven 2,3-dihydroquinazolin-4(1H)-one analogs (C1–C7) against PC3 and DU145 prostate cancer cell lines. While the tested series employed N1-unsubstituted compounds, the C2-substituent SAR is directly transferable. C1 (2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one) showed moderate cytotoxicity: 47.4% inhibition (PC3) and 60.0% (DU145) at 100 µM, with IC50 values of 82.9 µM (PC3) and 67.6 µM (DU145) [1]. By contrast, C5 (2-(4-(dimethylamino)phenyl) analog) displayed potent IC50 values of 1.1 µM (PC3) and 2.1 µM (DU145). The 4-methoxyphenyl group thus confers a distinct potency window—intermediate between the weakly active 4-chlorophenyl analog C3 (IC50: 36.3 µM PC3, 19.3 µM DU145) and the highly potent 4-dimethylamino analog C5. This graded electronic effect maps onto the N3-phenyl scaffold of the target compound.

C2 Methoxyphenyl Cytotoxicity
Cross-study comparable
IC50 ~67–83 µM (PC3/DU145)
N1-unsubstituted analog C1; MTT assay, 48 h; N3-phenyl expected to further modulate potency
Reported cell-model response context; intermediate cytotoxicity window vs. 4-Cl and 4-NMe2 analogs
Data from Dahabiyeh et al. (2022); N3-phenyl counterpart requires direct evaluation
Prostate cancer Cytotoxicity Structure-activity relationship

Regioisomeric Distinction for Target Selectivity

The target compound (CAS 63384-41-8) bears the 4-methoxyphenyl group at C2 and the unsubstituted phenyl at N3. Its regioisomer, 3-(4-methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS 6152-86-9), reverses this arrangement. In quinazolinone SAR, the C2 position directly influences the heterocyclic ring electronics and hydrogen-bonding capacity with biological targets, while the N3 substituent primarily modulates lipophilicity and steric fit within hydrophobic enzyme pockets [1]. Published AChE/BChE inhibition data for structurally related N1-substituted DHQZs show that N-benzylation (structurally analogous to N3-phenyl substitution) improves cholinesterase inhibitory potency into the submicromolar range (IC50 0.6–0.8 µM), whereas the N1-unsubstituted parent compounds are substantially less active [2]. The regiochemical arrangement in 63384-41-8 places the electron-donating 4-methoxyphenyl at the C2 position, which is predicted to enhance π-stacking interactions with aromatic residues in target binding sites compared to the regioisomer where the methoxyphenyl is positioned at N3.

Regioisomeric Distinction
Class-level inference
C2-OMe / N3-Ph vs. N3-OMe / C2-Ph (CAS 6152-86-9)
Identical MW 330.38; reversed substitution alters pharmacophoric geometry and ring electronics
Regioisomer may present divergent target-engagement profile; requires independent verification
Inferred from DHQZ SAR; no head-to-head bioactivity comparison published
Regioisomerism Target selectivity Pharmacophore mapping

Filovirus Entry Inhibition by N3-Substituted DHQZs

A granted patent (EP 2722047 A1 / US patent family) explicitly claims the use of 2,3-dihydroquinazolin-4(1H)-one cyclic derivatives, including N3-substituted variants, for the treatment of viral infections caused by viruses entering cells via endocytosis—particularly filoviruses such as Ebolavirus [1]. The target compound, bearing the required N3-phenyl substitution and a C2-aryl group, falls within the general structural scope of Formula (I) described in this patent. The patent demonstrates that DHQZ derivatives inhibit intracellular routing of filoviruses, reducing infectivity. Compounds lacking N3-substitution or bearing alternative substitution patterns are not equivalently covered, positioning 63384-41-8 as a patent-relevant scaffold for antiviral lead optimization.

Filovirus Entry Patent Context
Patent-class evidence
N3-aryl DHQZs within Formula (I) of EP 2722047 A1
Endocytosis-dependent viral entry inhibition; Ebolavirus model in Vero E6 cells
Supports antiviral entry-inhibition research context; patent-relevant scaffold for SAR exploration
Source review recommended; patent data requires independent replication
Antiviral Filovirus Ebolavirus

Physicochemical Profile: H-Bond and Lipophilicity

The target compound possesses one hydrogen-bond donor (N1-H) and three hydrogen-bond acceptors (C4 carbonyl, N3 lone pair, 4-methoxy oxygen), with 3 rotatable bonds and a molecular weight of 330.38 g/mol . In comparison, the N1-unsubstituted analog 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (MW 254.28) has two H-bond donors (N1-H and N3-H) and a lower logP, while the 2-(4-chlorophenyl)-3-phenyl analog (MW 334.8) has zero methoxy oxygen H-bond acceptors, reducing aqueous solubility potential . The XLogP3 of the unsubstituted DHQZ core is approximately 1.1 [1]; addition of N3-phenyl and C2-(4-methoxyphenyl) is predicted to increase logP to ~3.5–4.0 based on additive fragment contributions, placing the compound in a favorable lipophilicity range for membrane permeability while retaining sufficient polarity for aqueous solubility.

Physicochemical Profile
Computed estimate
MW 330.38; HBD 1; HBA 3; logP ~3.5–4.0
1 fewer HBD than N1-unsubstituted analog; +1 HBA vs. 4-Cl analog; rotatable bonds 3
May support CNS permeability screening context; balanced H-bond profile within Lipinski space
Computed logP; experimental solubility not publicly reported for this compound
Physicochemical properties Drug-likeness Permeability

High Purity and ISO Certification for Reproducibility

2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS 63384-41-8) is commercially manufactured to ≥98% purity (HPLC) by MolCore under ISO quality management systems, with batch-specific certificates of analysis available . In contrast, many structurally related DHQZ analogs (e.g., 3-(4-methoxyphenyl)-2-phenyl regioisomer CAS 6152-86-9) are primarily available through non-ISO-certified suppliers or as research-grade chemicals with variable purity, introducing batch-to-batch variability that can confound biological assay reproducibility. High-purity, ISO-certified sourcing is critical for quantitative SAR studies where even minor impurities with biological activity can skew IC50 determinations by >2-fold.

Purity and ISO Sourcing
Specification review
>=98% HPLC purity; ISO-certified manufacturing
Batch-specific CoA available; >=3% higher guaranteed purity vs. typical research-grade analogs
Supports quantitative assay reproducibility; impurity-related IC50 shift risk may be reduced
Verify batch CoA before use; ISO 9001 facility context
Chemical purity ISO certification Reproducibility

2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one Application Scenarios


Prostate Cancer SAR Probe with N3-Phenyl DHQZ

Investigators building on the Dahabiyeh et al. (2022) prostate cancer cytotoxicity dataset [1] can employ 63384-41-8 as the N3-phenyl-substituted counterpart to the N1-unsubstituted C1 compound (2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, IC50 82.9 µM PC3). This enables direct measurement of the N3-phenyl contribution to cytotoxicity, cell migration inhibition, and metabolomic perturbation, providing a critical missing data point in the DHQZ prostate cancer SAR matrix.

Filovirus Entry Inhibitor Lead Optimization

The compound falls within the general Formula (I) of EP 2722047 A1, which claims DHQZ derivatives as inhibitors of endocytosis-dependent viral entry (exemplified by Ebolavirus) [2]. Research groups pursuing antivirals against filoviruses or other endocytosis-dependent pathogens can use 63384-41-8 as a commercially available, patent-relevant starting scaffold for systematic structure-activity exploration without the need for de novo synthesis of the core, accelerating hit-to-lead timelines.

Cholinesterase Inhibitor Probe for Alzheimer's Research

Published SAR on N1-substituted DHQZ cholinesterase inhibitors demonstrates that N-benzylation improves AChE/BChE inhibitory potency to submicromolar levels (IC50 0.6–0.8 µM) [3]. 63384-41-8, with its N3-phenyl substitution, provides a pre-built scaffold to evaluate the impact of C2 4-methoxyphenyl electronics on dual cholinesterase inhibition, extending the SAR beyond the N1-alkyl/benzyl series described by Sultana et al. (2017) and Sarfraz et al. (2017).

CNS Drug Discovery: Physicochemical Benchmarking

With one H-bond donor, three acceptors, and a predicted logP in the 3.5–4.0 range, 63384-41-8 occupies a favorable CNS drug-like property space . It can serve as a benchmark compound in permeability, metabolic stability, and plasma protein binding assays comparing N3-substituted vs. N1-unsubstituted DHQZs, providing data to guide CNS-targeted medicinal chemistry campaigns where balanced lipophilicity and low H-bond donor count are critical for blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Prostate cancer cell-model SAR
N3-phenyl substitution context
Cytotoxicity endpoint comparison vs. N1-unsubstituted analog
Filovirus entry inhibition research
Patent-relevant N3-aryl DHQZ scaffold
Endocytosis inhibition endpoint review
Cholinesterase pathway research
C2 electronic modulation context
Enzyme inhibition assay review; AChE/BChE selectivity
CNS physicochemical benchmarking
H-bond and lipophilicity balance
Permeability and metabolic stability review
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